molecular formula C14H10ClF3N2O2 B2870633 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanone oxime CAS No. 339106-69-3

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanone oxime

Cat. No.: B2870633
CAS No.: 339106-69-3
M. Wt: 330.69 g/mol
InChI Key: LXICDQJULNKEHC-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, and a methanone oxime moiety attached to a methoxyphenyl group. Its unique structure imparts distinct chemical properties, making it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction.

    Oxime Formation: The final step involves the conversion of the ketone group to an oxime using hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile oxides.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products Formed

    Nitrile Oxides: From oxidation of the oxime group.

    Amines: From reduction of the oxime group.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime is used as a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism by which 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime exerts its effects involves interactions with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and trifluoromethyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone: Lacks the oxime group, which may affect its reactivity and binding properties.

    3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanol: Contains a hydroxyl group instead of the oxime, altering its chemical behavior.

Uniqueness

The presence of the oxime group in 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime distinguishes it from similar compounds, providing unique reactivity and potential for forming specific interactions with biological targets.

Properties

CAS No.

339106-69-3

Molecular Formula

C14H10ClF3N2O2

Molecular Weight

330.69 g/mol

IUPAC Name

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C14H10ClF3N2O2/c1-22-10-4-2-8(3-5-10)12(20-21)13-11(15)6-9(7-19-13)14(16,17)18/h2-7,21H,1H3

InChI Key

LXICDQJULNKEHC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl

solubility

not available

Origin of Product

United States

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